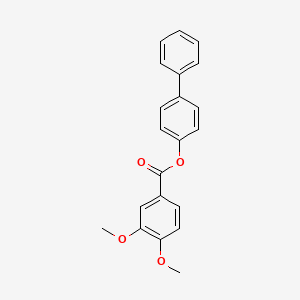

4-联苯基 3,4-二甲氧基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-biphenylyl 3,4-dimethoxybenzoate involves various chemical reactions and methodologies. For instance, the synthesis of 3,8-dimethoxy-10,11-dihydrobenzo[j]fluoranthen-12-ones from biphenyl-4,4'-diol showcases a multi-step synthetic route involving double Claisen rearrangement, cross metathesis with ethyl acrylate, and polyphosphoric acid (PPA)-promoted Friedel-Crafts electrophilic benzannulation (Chang, Lee, & Wu, 2012).

Molecular Structure Analysis

Molecular structure analysis of derivatives related to 4-biphenylyl 3,4-dimethoxybenzoate can be conducted through various spectroscopic techniques. For example, the configuration of major stereoisomers in the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives was established by X-ray diffraction analysis, indicating a significant degree of stereoselectivity in the reaction process (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of 4-biphenylyl 3,4-dimethoxybenzoate derivatives can be quite diverse. For example, the synthesis of liquid crystal monomers such as 4-(4-Allyloxybenzoyloxy)biphenyl from 3-bromopropene, 4-hydroxybenzoic acid, and 4-hydroxy diphenyl through Williamson reaction, acylation, and esterification reveals the compound's potential in forming nematic phase liquid-crystal behavior (Zhou, 2008).

Physical Properties Analysis

The physical properties of compounds related to 4-biphenylyl 3,4-dimethoxybenzoate, such as thermal stability and glass transition temperatures, are crucial for their application in various fields. For instance, polybenzimidazoles containing 4-phenyl phthalazinone moiety exhibited excellent thermal stability with high glass transition temperatures, indicating their potential for high-performance applications (Liu et al., 2011).

Chemical Properties Analysis

The chemical properties of 4-biphenylyl 3,4-dimethoxybenzoate derivatives can be explored through their reactivity in various chemical reactions. For example, the synthesis and inverse electron demand Diels-Alder reactions of 3,6-bis(3,4-dimethoxybenzoyl)-1,2,4,5-tetrazine showcased the scope of reactivity in [4 + 2] cycloaddition reactions, representing a systematic study in this area (Soenen, Zimpleman, & Boger, 2003).

科学研究应用

光发射调制

研究表明,包括联苯衍生物在内的某些化合物表现出独特的光发射特性。例如,(4-联苯基)苯基二苯并富瓦烯在其无定形相中呈弱发光,但在结晶后变得高度发光。这种结晶诱导的发射增强效应使该化合物的发射可以通过特定过程在暗态和亮态之间反复切换,展示了其在光学应用和材料科学中的潜力 (董等人,2007)。

合成方法

一项关于多聚磷酸促进的联苯特定衍生物合成的研究突出了该化合物在化学合成中的多功能性。该过程包括一个七步路线,包括双克莱森重排和弗里德尔-克拉夫茨亲电苯环化,得到在医药化学和材料科学中具有潜在应用的产品 (张、李、吴,2012)。

配位聚合物

含有低配位数金属位点的锌羧酸酯网络的合成和研究探索了配位化学的结构方面。研究人员使用双功能间联苯衍生物展示了位阻如何影响金属中心的配位环境,有助于我们了解金属有机骨架及其在催化和材料科学中的潜在应用 (迪基等人,2005)。

抗氧化和抗自由基活性

一项专注于合成和研究 2-(联苯-4-基)咪唑并[1,2-a]苯并咪唑的抗氧化活性的研究提供了对联苯衍生物潜在治疗应用的见解。这些化合物表现出有希望的体外抗氧化活性,突出了它们作为进一步评估抗氧化剂疗法开发候选者的潜力 (斯帕索夫等人,2022)。

环境降解

已经研究了特定微生物菌株(例如分枝杆菌属 PYR-1)降解联苯的过程,以了解环境中联苯的分解。这项研究为联苯及其相关化合物的生物修复提供了宝贵的见解,为减轻环境污染提供了策略 (穆迪等人,2002)。

属性

IUPAC Name |

(4-phenylphenyl) 3,4-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-23-19-13-10-17(14-20(19)24-2)21(22)25-18-11-8-16(9-12-18)15-6-4-3-5-7-15/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHQVVGKBWFURG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biphenyl-4-yl 3,4-dimethoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {[3-(2-methyl-1,3-thiazol-5-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5535890.png)

![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B5535932.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(3-methyl-2-thienyl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535942.png)

![2-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5535948.png)

![2-[(3-chlorobenzyl)sulfonyl]-4,6-bis(trifluoromethyl)pyrimidine](/img/structure/B5535955.png)

![2-[(2-fluorobenzoyl)amino]-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5535962.png)

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![2-methyl-5-(4-methylphenyl)-3-[(2-methyl-1-piperidinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B5535972.png)